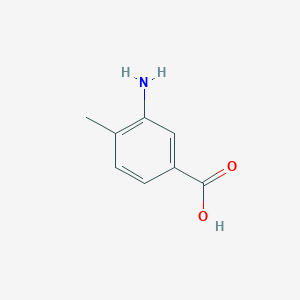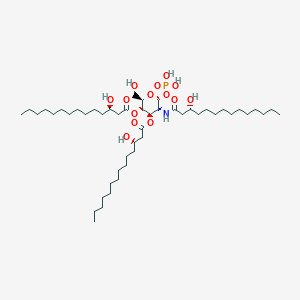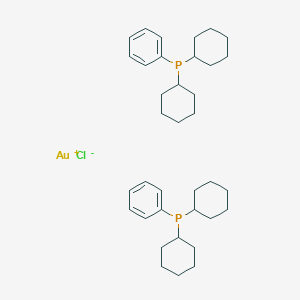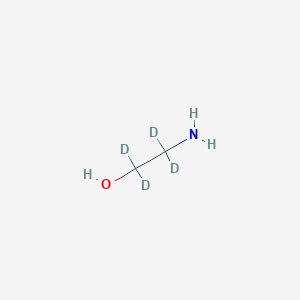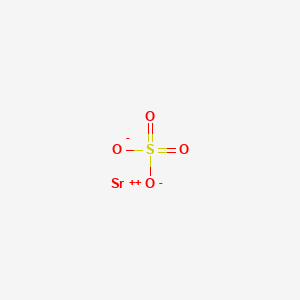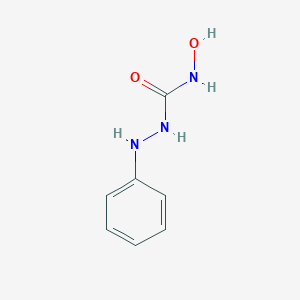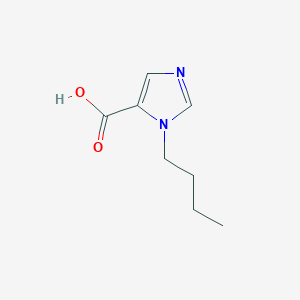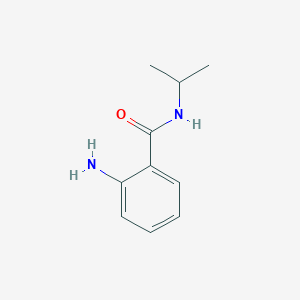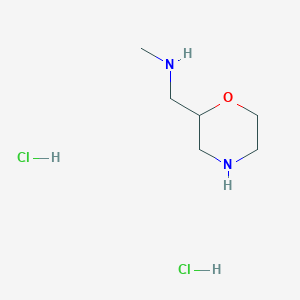
Methyl-morpholin-2-ylmethyl-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl-morpholin-2-ylmethyl-amine dihydrochloride involves multiple steps, including bromination, dehydration, and cyclization. One method reported the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, demonstrating a nine-step process with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Another method established the synthesis of (±)-2-[(inden-7-yloxy) methyl] morpholine hydrochloride, showcasing its antidepressive and cerebral-activating properties (Kojima et al., 1985).
Molecular Structure Analysis
Research on the molecular structure of related compounds reveals detailed conformational and hydrogen bonding interactions. For instance, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione illustrates a Mannich base with significant hydrogen bonding and π-π interactions (Franklin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds highlight their potential in various applications. For example, a study on the synthesis of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride reveals its potent antidepressant activities, suggesting the compound's pharmacological significance (Guo Ya-nan, 2010).
Physical Properties Analysis
While specific studies directly detailing the physical properties of Methyl-morpholin-2-ylmethyl-amine dihydrochloride were not identified, related research on compounds provides insight into methodologies for analyzing physical properties, including chromatographic techniques for determining morpholine and its breakdown products in various samples (Lamarre, Gilbert, & Gendron, 1989).
Chemical Properties Analysis
The chemical properties of Methyl-morpholin-2-ylmethyl-amine dihydrochloride derivatives have been explored through various synthetic methods and reactivity studies. A notable approach includes the multicomponent synthesis of 2,2,6-trisubstituted morpholine derivatives, offering a pathway for further modification and application in chemical research (Zhou, Zhou, & Yeung, 2012).
Applications De Recherche Scientifique
Carbon Dioxide Capture
Methyl-morpholin-2-ylmethyl-amine dihydrochloride, a derivative of Morpholine, has been studied for its potential in carbon dioxide capture. Morpholine demonstrates good characteristics for CO2 absorption, including rate and solubility. Its thermal stability up to 150°C and the degradation kinetics in relation to temperature and CO2 loading have been a focus of research. Morpholine has been found to be more thermally stable compared to other amines like monoethanolamine and diethanolamine, which is crucial for its application in carbon dioxide capture technologies (Mazari et al., 2020).
Analysis in Nuclear Power Plants
Another application of Morpholine and its derivatives is in the monitoring and analysis of thermal breakdown products in steam-water cycles at nuclear power plants. Techniques involving high-performance liquid chromatography have been developed to determine the concentration of Morpholine and its breakdown products in water, which is essential for ensuring the safety and efficiency of nuclear power plant operations (Lamarre, Gilbert, & Gendron, 1989).
Antimicrobial and Antidepressant Research
Morpholine derivatives have also been synthesized and studied for their antimicrobial and antidepressant activities. Compounds like 3-methyl-2-(3-chlorophenyl) Morpholine Hydrochloride and 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have shown potential antidepressant activities in preclinical models. These findings open up avenues for the development of new therapeutic agents for treating depression and other mental health disorders (Guo Ya-nan, 2010); (Tao Yuan, 2012).
Pharmaceutical Importance
Morpholine is recognized for its significant role in the field of medicinal chemistry due to its advantageous properties and wide range of biological activities. Its presence in numerous approved and experimental drugs highlights its importance in drug design and development, particularly in enhancing drug-like properties and improving pharmacokinetics (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-8-2-3-9-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBTGOLTJSHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CNCCO1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-morpholin-2-ylmethyl-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

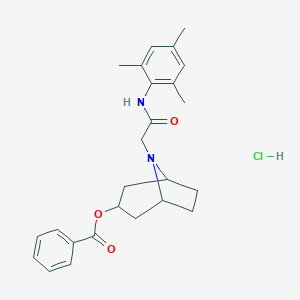

![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)
